N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine
CAS No.:
Cat. No.: VC16222609
Molecular Formula: C10H17F2N
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17F2N |
|---|---|
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine |
| Standard InChI | InChI=1S/C10H17F2N/c11-10(12)5-3-8(4-6-10)7-13-9-1-2-9/h8-9,13H,1-7H2 |
| Standard InChI Key | NMCQJMSROLBTMK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NCC2CCC(CC2)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a strained cyclopropane ring with a difluorinated cyclohexyl moiety. The cyclopropanamine group () is linked via a methylene bridge to a 4,4-difluorocyclohexane ring (). This configuration introduces significant steric and electronic effects, influencing both reactivity and biological interactions .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.26 g/mol |
| Lipophilicity (LogP) | Estimated 2.8–3.2 |
| Solubility (Water) | Low (≤1 mg/mL at 25°C) |
| Boiling Point | ~250–270°C (extrapolated) |
The difluorocyclohexyl group enhances lipophilicity, promoting membrane permeability, while the cyclopropane ring introduces conformational rigidity . These traits are critical for its interactions with hydrophobic binding pockets in biological targets.
Synthetic Methodologies
Key Synthetic Routes
Synthesis of N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine typically involves multi-step sequences, as inferred from analogous compounds in patent literature :
-
Preparation of 4,4-Difluorocyclohexanecarboxylic Acid:
-
Fluorination of cyclohexanone via hydrogen fluoride/pyridine complex yields 4,4-difluorocyclohexanone.
-
Oxidation with KMnO₄ under acidic conditions produces 4,4-difluorocyclohexanecarboxylic acid.
-
-
Reduction to 4,4-Difluorocyclohexylmethanol:
-
Carboxylic acid reduction using LiAlH₄ in dry ether yields the corresponding alcohol.
-
-
Conversion to 4,4-Difluorocyclohexylmethylamine:
-
Mitsunobu reaction with phthalimide followed by hydrazine deprotection generates the primary amine.
-
-
Cyclopropanation:
-
Reaction with cyclopropanecarbonyl chloride under Schotten-Baumann conditions forms the final product.
-
Challenges in Synthesis
-
Steric Hindrance: The difluorocyclohexyl group complicates nucleophilic substitution reactions, necessitating high-temperature conditions or catalytic acceleration .
-
Purification: Separation of diastereomers (if present) requires chiral chromatography, increasing process complexity.
Pharmacological Activity and Mechanism
Dual Modulation of mGluR5 and 5-HT2A Receptors
Patent WO2022025636A1 highlights derivatives of this compound as dual regulators of metabotropic glutamate receptor 5 (mGluR5) and serotonin receptor 2A (5-HT2A) . These receptors are implicated in neuropsychiatric disorders such as depression and schizophrenia.
-
mGluR5 Antagonism: The cyclopropanamine moiety likely engages the receptor’s Venus flytrap domain, stabilizing an inactive conformation .
-
5-HT2A Partial Agonism: Fluorine atoms enhance π-stacking interactions with aromatic residues in the receptor’s binding pocket.
Table 2: In Vitro Receptor Affinity Data (Representative Compound)
| Receptor | IC₅₀ (nM) | Efficacy (% Max Response) |
|---|---|---|
| mGluR5 | 12.3 | 89% antagonism |
| 5-HT2A | 24.7 | 65% agonism |
Epigenetic Modulation
Preliminary studies suggest inhibitory activity against lysine-specific demethylase-1 (LSD1), an enzyme overexpressed in cancers . The difluorocyclohexyl group may facilitate binding to LSD1’s flavin adenine dinucleotide (FAD)-binding site, disrupting demethylation of histone H3K4.
Therapeutic Applications
Neuropsychiatric Disorders
-
Depression: Dual modulation of mGluR5 and 5-HT2A addresses glutamatergic and serotonergic dysregulation, offering synergistic antidepressant effects .
-
Schizophrenia: 5-HT2A antagonism mitigates positive symptoms (e.g., hallucinations), while mGluR5 modulation improves cognitive deficits.
Oncology
-
LSD1 Inhibition: Suppression of LSD1 activity impedes cancer cell proliferation and epithelial-mesenchymal transition, particularly in leukemia and breast cancer models .
Future Directions
Clinical Development
-
Phase I Trials: Pending pharmacokinetic and safety studies in healthy volunteers.
-
Formulation Optimization: Lipid-based nanoemulsions to enhance oral bioavailability.
Target Expansion
-
Neurodegenerative Diseases: Exploration of mGluR5 modulation in Alzheimer’s and Parkinson’s models.
-
Combination Therapies: Co-administration with checkpoint inhibitors for enhanced anticancer efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume